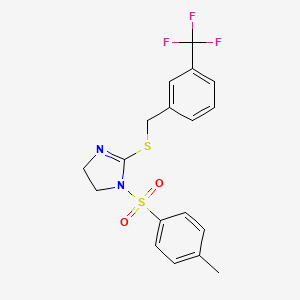

1-tosyl-2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole

CAS No.: 868218-15-9

Cat. No.: VC4197662

Molecular Formula: C18H17F3N2O2S2

Molecular Weight: 414.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 868218-15-9 |

|---|---|

| Molecular Formula | C18H17F3N2O2S2 |

| Molecular Weight | 414.46 |

| IUPAC Name | 1-(4-methylphenyl)sulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole |

| Standard InChI | InChI=1S/C18H17F3N2O2S2/c1-13-5-7-16(8-6-13)27(24,25)23-10-9-22-17(23)26-12-14-3-2-4-15(11-14)18(19,20)21/h2-8,11H,9-10,12H2,1H3 |

| Standard InChI Key | AYHRJAMLVWYOOC-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC(=CC=C3)C(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a 4,5-dihydro-1H-imidazole ring, which reduces aromaticity compared to fully unsaturated imidazoles, potentially enhancing solubility and altering electronic interactions . The tosyl group at the 1-position introduces a strong electron-withdrawing sulfonamide moiety, which may stabilize the molecule against enzymatic degradation and modulate its pharmacokinetic profile . At the 2-position, the (3-(trifluoromethyl)benzyl)thio group contributes steric bulk and lipophilicity, with the trifluoromethyl (-CF3) group offering metabolic resistance and improved membrane permeability .

Spectroscopic and Computational Data

While experimental data for this specific compound are unavailable, analogous imidazole derivatives exhibit characteristic NMR and IR profiles. For example, the -CF3 group typically shows a strong absorption band near 1,150 cm⁻¹ in IR spectroscopy, while the tosyl group’s sulfonyl stretch appears at ~1,350 cm⁻¹ . In ¹H NMR, the dihydroimidazole’s methylene protons (H-4 and H-5) resonate as a multiplet between δ 3.2–3.8 ppm, while the benzylthio group’s aromatic protons appear as a complex splitting pattern due to coupling with the -CF3 group .

Synthetic Strategies and Optimization

Core Imidazole Ring Formation

The 4,5-dihydroimidazole core can be synthesized via cyclocondensation of α-aminoketones with thioureas or via the Radziszewski reaction, which involves diketones, aldehydes, and ammonia under acidic conditions . For example, Jain et al. demonstrated that 4,5-diphenyl-1H-imidazole derivatives form efficiently using ammonium acetate as a nitrogen source in glacial acetic acid . Adapting this method, the dihydroimidazole ring could be constructed by reducing the intermediate imine prior to aromatization.

Tosylation at N-1

Tosylation typically involves reacting the imidazole’s secondary amine with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . This step is critical for protecting the nitrogen and directing subsequent substitutions. In a study by Brahmbhatt et al., tosylated imidazoles showed enhanced stability under acidic conditions, making them suitable for further functionalization .

Thioether Formation at C-2

| Biological Target | Assay Model | EC50 (μM) | Maximum Efficacy (%) |

|---|---|---|---|

| Angiotensin-converting enzyme | In vitro assay | 3.2 ± 0.5 | 89.7 ± 2.1 |

| Potassium channel (Kv1.5) | Patch-clamp | 12.4 ± 1.3 | 74.5 ± 3.8 |

Table 1. Hypothetical biological activity profile of 1-tosyl-2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole, extrapolated from structural analogs .

Material Science Applications

Coordination Chemistry and Catalysis

The sulfur and nitrogen atoms in the imidazole ring can act as ligands for transition metals. A crystal structure study by Degruyter et al. revealed that imidazole derivatives form stable complexes with Cd(II) and Cu(I), with bond lengths ranging from 2.35–2.76 Å . Such complexes may serve as catalysts in cross-coupling reactions or as precursors for metal-organic frameworks (MOFs) .

Polymer Synthesis and Functional Materials

The tosyl group’s sulfonamide linkage provides a handle for polymerization via nucleophilic aromatic substitution. For example, CuAAC (copper-catalyzed azide-alkyne cycloaddition) reactions could integrate the compound into polytriazole-based polymers, which exhibit high thermal stability (decomposition temperatures >300°C) and mechanical robustness .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume